2,5-Dimethyloxolane-3-carboxylic acid
CAS No.: 1858691-18-5
Cat. No.: VC5218458
Molecular Formula: C7H12O3
Molecular Weight: 144.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858691-18-5 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 |
| IUPAC Name | 2,5-dimethyloxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | LFYLMJWXQNOMLD-UHFFFAOYSA-N |
| SMILES | CC1CC(C(O1)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,5-dimethyloxolane-3-carboxylic acid consists of an oxolane (tetrahydrofuran) ring, a saturated five-membered oxygen-containing heterocycle. The methyl groups at positions 2 and 5 introduce steric effects that influence the compound’s conformational flexibility, while the carboxylic acid at position 3 enables typical acid-derived reactions such as esterification and salt formation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1858691-18-5 |
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2,5-dimethyloxolane-3-carboxylic acid |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Spectroscopic and Structural Data
The compound’s InChI key (LFYLMJWXQNOMLD-UHFFFAOYSA-N) and SMILES notation (CC1CC(C(O1)C)C(=O)O) provide unambiguous representations of its connectivity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal signals corresponding to the methyl groups (δ ~1.2–1.4 ppm in NMR), the oxolane ring protons (δ ~3.5–4.0 ppm), and the carboxylic acid carbonyl (stretching at ~1700 cm in IR).
Synthesis and Manufacturing
Traditional Synthetic Routes
While detailed synthesis protocols for 2,5-dimethyloxolane-3-carboxylic acid are scarce in open literature, analogous methods for substituted oxolane carboxylic acids suggest potential pathways. One approach involves the cyclization of γ-keto acids or esters under acidic conditions, followed by methylation. For example, the intramolecular esterification of 3-carboxy-2,5-pentanediol derivatives could yield the oxolane ring, with subsequent methylation steps introducing the substituents.
Catalytic Innovations
Recent advancements in palladium-catalyzed C–H activation, as demonstrated in the γ-lactonization of aliphatic carboxylic acids, hint at potential modern synthetic routes . Ligands such as L10 and L11, which combine steric bulk and electron-donating amide groups, have shown efficacy in promoting challenging bond-forming reactions. Applying similar catalytic systems to 2,5-dimethyloxolane-3-carboxylic acid synthesis could streamline production and improve yields .
Table 2: Challenges in Synthesis
| Challenge | Description |
|---|---|
| Steric Hindrance | Methyl groups limit reagent access to the reactive carboxylic acid site. |
| Ring Strain | Oxolane’s saturated structure may require high-energy conditions for functionalization. |
| Purification | Separation from byproducts (e.g., unreacted starting materials) demands precise chromatography. |
Industrial and Research Applications
Pharmaceutical Intermediates
The carboxylic acid moiety positions this compound as a precursor for esters, amides, and other derivatives with bioactivity. For instance, γ-hydroxy amides derived from similar structures have shown anticonvulsant properties, suggesting potential therapeutic applications .
Material Science
In polymer chemistry, the oxolane ring’s rigidity and the carboxylic acid’s reactivity make 2,5-dimethyloxolane-3-carboxylic acid a candidate for synthesizing specialty polyesters or polyamides. Such materials could exhibit enhanced thermal stability compared to linear analogs.
Catalysis and Organic Synthesis
The compound’s structure aligns with substrates used in Pd-catalyzed reactions. For example, its γ-C–H bonds could undergo lactonization via metal-mediated hydrogen atom transfer (HAT), a process critical for producing cyclic esters .
Comparison with Related Compounds
Structural variations in substituent positions significantly alter physicochemical and reactive properties. For example, moving the methyl group from position 2 to 4 in the oxolane ring increases steric hindrance around the carboxylic acid, potentially reducing esterification rates.
Table 4: Structural Analogs and Properties
| Compound | Substituents | Boiling Point (°C) | Reactivity |
|---|---|---|---|
| 2,4-Dimethyloxolane-3-carboxylic acid | Methyl at 2,4 | 215 | Moderate |
| 2,5-Dimethyloxolane-3-carboxylic acid | Methyl at 2,5 | 208 | High |
| 3-Methoxyoxolane-2-carboxylic acid | Methoxy at 3 | 198 | Low |
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